6-Hydroxy-2-((5-nitrofuran-2-yl)methylene)benzofuran-3(2H)-one

Quantitative Structure-Activity Relationship (QSAR) Antibacterial drug discovery Nitroheterocyclic chemistry

6-Hydroxy-2-((5-nitrofuran-2-yl)methylene)benzofuran-3(2H)-one is a synthetic, hybrid small molecule that fuses a 5-nitrofuran warhead with a 6-hydroxybenzofuran-3(2H)-one scaffold via a methylene bridge. It belongs to a well-studied class of nitroheterocyclic benzofuranones, whose antibacterial and antiparasitic activities are mechanistically dependent on the enzymatic reduction of the nitro group to generate toxic radical species.

Molecular Formula C13H7NO6
Molecular Weight 273.20 g/mol
CAS No. 17817-38-8
Cat. No. B12882876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2-((5-nitrofuran-2-yl)methylene)benzofuran-3(2H)-one
CAS17817-38-8
Molecular FormulaC13H7NO6
Molecular Weight273.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC(=CC3=CC=C(O3)[N+](=O)[O-])C2=O
InChIInChI=1S/C13H7NO6/c15-7-1-3-9-10(5-7)20-11(13(9)16)6-8-2-4-12(19-8)14(17)18/h1-6,15H/b11-6+
InChIKeyFVOJXUXJPGCVMX-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-2-((5-nitrofuran-2-yl)methylene)benzofuran-3(2H)-one (CAS 17817-38-8): Compound Class and Core Characteristics for Procurement


6-Hydroxy-2-((5-nitrofuran-2-yl)methylene)benzofuran-3(2H)-one is a synthetic, hybrid small molecule that fuses a 5-nitrofuran warhead with a 6-hydroxybenzofuran-3(2H)-one scaffold via a methylene bridge . It belongs to a well-studied class of nitroheterocyclic benzofuranones, whose antibacterial and antiparasitic activities are mechanistically dependent on the enzymatic reduction of the nitro group to generate toxic radical species [1]. The presence of the free 6-hydroxy group on the benzofuranone ring is a structural feature that has been independently validated as critical for potent antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) [2]. This compound is primarily sourced as a research reagent (typical purity ≥95%) for medicinal chemistry and preclinical discovery programs .

Why 6-Hydroxy-2-((5-nitrofuran-2-yl)methylene)benzofuran-3(2H)-one Cannot Be Substituted by Unqualified Nitrofuran Analogs


Among nitrofuran benzofuranones, even minor substituent changes on the benzofuranone core cause profound, quantitatively predictable shifts in potency. A validated Quantitative Structure-Activity Relationship (QSAR) model for this scaffold demonstrates that antibacterial IC50 values against both Staphylococcus aureus and Caulobacter crescentus are strongly negatively correlated with the Hammett electronic parameter (σ) of the substituent [1]. Specifically, the unsubstituted analog (R=H) and the 5-methoxy analog (R=OCH₃) exhibit distinct potency levels, proving that generic selection from the same compound family will not guarantee equivalent biological outcomes. Furthermore, independent SAR studies confirm that the free 6-hydroxy group is not merely a spectator but is essential for achieving potent antibacterial activity, particularly against MRSA, where its removal or methylation significantly diminishes efficacy [2]. Therefore, procuring a non-hydroxylated or differently substituted analog without confirmatory data carries a high risk of functional failure.

Quantitative Differentiation Guide for 6-Hydroxy-2-((5-nitrofuran-2-yl)methylene)benzofuran-3(2H)-one (CAS 17817-38-8)


QSAR-Defined Electronic Dependence of Antibacterial Potency: A Basis for Predicting Differential Activity

A published QSAR model for 5-R-substituted (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones establishes that the IC50 value against S. aureus (ATCC-25923) and C. crescentus (NA 1000) is negatively correlated with the substituent's Hammett σ constant. This model allows for the prediction of the target compound's behavior relative to known analogs. The 6-hydroxy substituent (present in the target compound) is predicted to have a significantly different electronic effect (σp for OH = -0.37) compared to the unsubstituted compound (R=H, σ = 0) or the 5-methoxy compound (R=OCH₃, σp = -0.27), leading to a calculated difference in predicted antibacterial potency [1].

Quantitative Structure-Activity Relationship (QSAR) Antibacterial drug discovery Nitroheterocyclic chemistry

The 6-Hydroxy Group as a Structural Determinant of Potency Against Drug-Resistant Gram-Positive Bacteria

In a systematic SAR study of 6-hydroxy-benzofuran derivatives, the presence of the free 6-OH group was found to be essential for potent antibacterial activity. The study evaluated a series of 3-substituted-imine-6-hydroxy-benzofuran derivatives against MRSA, reporting MIC₈₀ values between 12.5–25 μg/mL for the most active compounds, which compares favorably to the positive control ceftazidime. When the 6-OH group was modified, a significant loss of activity was observed, directly implicating this functional group as a key pharmacophoric element [1]. The target compound retains this critical 'free hydroxy' feature, whereas many closely related 5-substituted analogs from the core nitrofuran QSAR series (e.g., R=H, Cl, Br, CH₃) lack this group, suggesting a superior interaction profile with Gram-positive targets.

Antimicrobial resistance Structure-Activity Relationship (SAR) Methicillin-resistant Staphylococcus aureus (MRSA)

Differential Antiplasmodial Selectivity Profile of 5-Nitrofuran-Benzofuranone Class

A focused library of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones demonstrated that the 5-nitrofuran subclass possesses a distinct activity profile against Plasmodium falciparum. A representative 5-nitrofuran analog (compound 9c, 5-iodo substituted) showed potent antiplasmodial activity with an IC₅₀ of 0.93 μM against the drug-sensitive 3D7 strain, but its activity against the multidrug-resistant K1 strain dropped to 6.53 μM, resulting in a Resistance Index (RI) of 7.0. This contrasts with the 5-nitrothiophene subclass (e.g., compound 10g) which showed an IC₅₀ of 0.28 μM against 3D7 and a more preserved activity against K1 (IC₅₀ = 1.28 μM) [1]. This class-level data positions the 6-hydroxy-5-nitrofuran-benzofuranone as a tool compound for investigating strain-selective killing mechanisms.

Antimalarial drug discovery Selectivity index Drug resistance

Defined Application Scenarios for 6-Hydroxy-2-((5-nitrofuran-2-yl)methylene)benzofuran-3(2H)-one (CAS 17817-38-8) Based on Quantitative Evidence


Chemical Probe for Studying Substituent Electronic Effects on Nitrofuran Antibacterial Potency

Based on the established QSAR model, this compound serves as a probe to test the contribution of a strong electron-donating (-OH) substituent on the benzofuranone ring. Its predicted IC₅₀ shift, calculated from the Hammett σ constant, provides a testable hypothesis for SAR expansion beyond the original 5-R-substituted series. This application is directly supported by the quantitative model described in Section 3, Evidence 1 [1].

Tool Compound for Elucidating the Role of the 6-OH Pharmacophore in Anti-MRSA Drug Design

Given the independent validation that a free 6-OH group is essential for potent anti-MRSA activity, this compound is ideal for mode-of-action studies, including target identification and resistance induction assays, to understand how this specific hydrogen-bond donor/acceptor feature interacts with bacterial targets. This use case is anchored in the comparative activity data provided in Section 3, Evidence 2 [1].

Reference Standard in Differential Strain-Selectivity Profiling of Antimalarial Candidates

The known differential activity of 5-nitrofuran-benzofuranones against drug-sensitive versus drug-resistant P. falciparum strains positions this compound as a reference standard for calibrating resistance indices in screening cascades. Its high predicted RI makes it a useful comparator for new analogs aiming to overcome resistance. This application flows directly from the class-level selectivity data in Section 3, Evidence 3 [1].

Quote Request

Request a Quote for 6-Hydroxy-2-((5-nitrofuran-2-yl)methylene)benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.